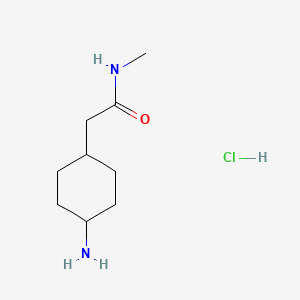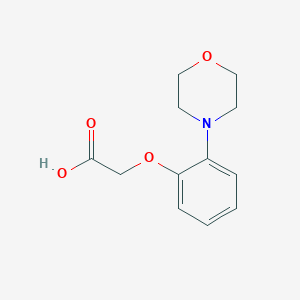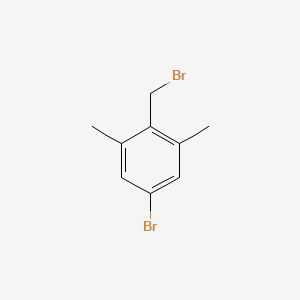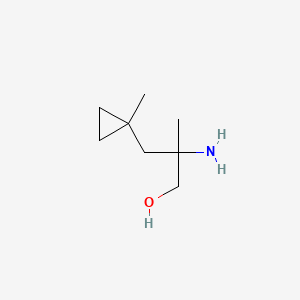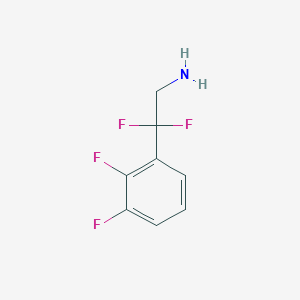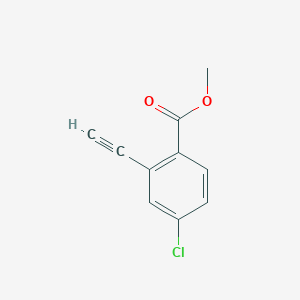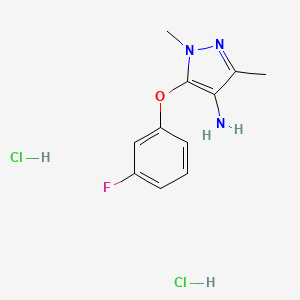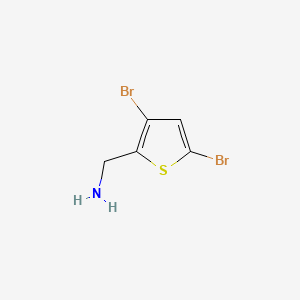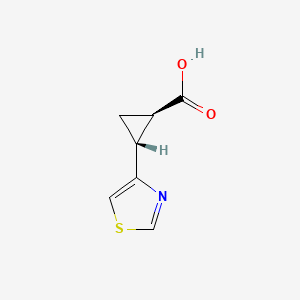
rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid: is a chemical compound characterized by its unique cyclopropane ring structure fused with a thiazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the construction of the cyclopropane ring followed by the introduction of the thiazole group. One common approach is the cyclopropanation of a suitable precursor using reagents like diazomethane or Simmons-Smith reagent. The thiazole ring can be introduced through cyclization reactions involving thiourea derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, involving reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction can produce alcohols or amines.
Substitution reactions can lead to various substituted thiazoles or cyclopropanes.
科学的研究の応用
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: In biological research, rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can be harnessed for various industrial applications, including coatings, adhesives, and polymer additives.
作用機序
The mechanism by which rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropane ring contributes to the compound's stability and reactivity, enhancing its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, influencing signal transduction pathways.
類似化合物との比較
2-(1,3-thiazol-4-yl)ethanol: Similar thiazole-containing compound with different functional groups.
Cyclopropane-1-carboxylic acid: Cyclopropane derivative without the thiazole ring.
Thiazole-4-carboxylic acid: Thiazole derivative without the cyclopropane ring.
Uniqueness: rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid stands out due to its combination of the cyclopropane and thiazole rings, which provides unique chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C7H7NO2S |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-1-4(5)6-2-11-3-8-6/h2-5H,1H2,(H,9,10)/t4-,5-/m1/s1 |
InChIキー |
MKSDXNGCVGFNQD-RFZPGFLSSA-N |
異性体SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CSC=N2 |
正規SMILES |
C1C(C1C(=O)O)C2=CSC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



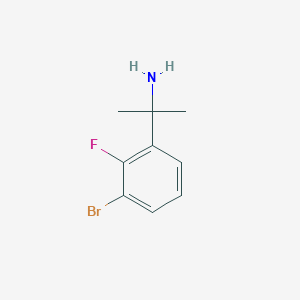
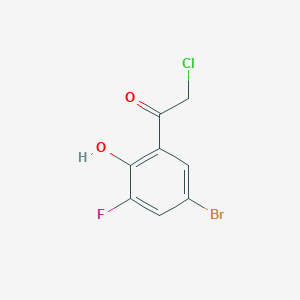

![1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15320570.png)
